3,7-Dihydroxyflavone hydrate
Overview
Description
3,7-Dihydroxyflavone hydrate is a useful research compound. Its molecular formula is C15H12O5 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Treatment for Brain and Body Pathologies
3,7-Dihydroxyflavone hydrate (3,7-DHF) has been identified as a promising treatment for a variety of brain and body pathologies. More than 180 preclinical studies have explored its efficacy in animal models for various diseases, highlighting its potential as a therapeutic or adjuvant treatment for pathologies affecting brain and body functioning (Emili et al., 2020).
Interaction with DNA
Studies have shown that 3,7-DHF and related flavonoids like fisetin and quercetin interact effectively with DNA, which is a critical target in physiological systems. This interaction can influence the formation of unusual DNA structures and has implications for therapeutic applications in diseases like cancer and cardiovascular disorders (Sengupta et al., 2014).
Promoting Neurogenesis and Antidepressant Effects
A derivative of 3,7-DHF has shown potential in promoting neurogenesis and exhibiting antidepressant effects. Chronic oral administration of this compound has been associated with enhanced neurogenesis and marked antidepressant effects in animal models, indicating potential applications in mental health treatment (Liu et al., 2010).
Binding Mechanism with Human Serum Albumin
Research into the interaction of 3,7-DHF with human serum albumin (HSA) has provided insights into its binding mechanism, which is crucial for understanding its pharmacokinetics and efficacy in drug delivery (Ma et al., 2012).
Spectral Features and Acid-Base Properties
Studies of 3,7-DHF have revealed complex absorption and emission characteristics, which are influenced by various protolytic and tautomeric forms. This knowledge is essential for utilizing 3,7-DHF in spectral analysis and understanding its behavior in different environments (Serdiuk et al., 2016).
Use in Photoinitiating Systems for 3D Printing
3,7-DHF has been proposed as a high-performance photoinitiator in combination with other compounds for the polymerization of methacrylates in 3D printing. This application demonstrates the versatility and potential industrial uses of 3,7-DHF (Mousawi et al., 2018).
Solvent Effects on Vibrational Spectrum
The vibrational properties of 3,7-DHF in different solvents have been studied, providing insight into its solvation behavior. This research is fundamental for understanding the molecular dynamics of 3,7-DHF in various applications (Seitsonen et al., 2019).
Interaction with TrkB and VEGFR2 Proteins
3,7-DHF has been found to interact with TrkB and VEGFR2 proteins, which are significant in neuroprotection and vasculogenesis. This dual biochemical action suggests its potential in treating a range of neurological and vascular conditions (Chitranshi et al., 2015).
Mechanism of Action
Target of Action
3,7-Dihydroxyflavone hydrate is a type of flavonoid . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth .
Mode of Action
7,8-dihydroxyflavone, a similar compound, is known to bind and activate the trkb receptor . This activation triggers a cascade of intracellular signaling pathways that promote neuronal survival and growth .
Biochemical Pathways
The activation of TrkB by 7,8-Dihydroxyflavone leads to the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways play critical roles in cell survival, growth, and differentiation .
Pharmacokinetics
Studies on 7,8-dihydroxyflavone have shown that it has a plasma half-life of 134 minutes in mice after oral administration of 50 mg/kg . The plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml) .
Result of Action
The activation of TrkB by 7,8-Dihydroxyflavone has been shown to have many therapeutic effects, such as protecting neurons from apoptosis, inhibiting kainic acid-induced toxicity, decreasing infarct volumes in stroke, and providing neuroprotection in animal models of Parkinson’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it needs to be protected from moisture during storage . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound does not exhibit time-dependent inhibition or induction on major cytochrome P450 (CYP) enzymes .
Dosage Effects in Animal Models
It has been suggested that this compound has a longer half-life in monkeys compared to mice .
Metabolic Pathways
3,7-Dihydroxyflavone hydrate is involved in several metabolic pathways. It is metabolized through several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and O-methyltransferase, as well as by nonenzymatic oxidation .
Transport and Distribution
It has been suggested that this compound is mobilized through several adsorption, distribution, metabolism, excretion, and toxicity (ADMET) assays .
Subcellular Localization
It has been suggested that one jasmonate-induced glycosyl hydrolase, along with a potential product of its activity (7,4’-dihydroxyflavone), localizes to the nucleus .
Properties
IUPAC Name |
3,7-dihydroxy-2-phenylchromen-4-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4.H2O/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9;/h1-8,16,18H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCSXFJWJWEQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420677 | |
Record name | 3,7-Dihydroxyflavone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206360-23-8 | |
Record name | 3,7-Dihydroxyflavone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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